molecular formula C25H21ClN2OS B12524230 [4-(3-Chlorophenyl)piperazin-1-yl](2-phenylbenzo[b]thiophen-3-yl)methanone CAS No. 832735-69-0

[4-(3-Chlorophenyl)piperazin-1-yl](2-phenylbenzo[b]thiophen-3-yl)methanone

Cat. No.: B12524230
CAS No.: 832735-69-0
M. Wt: 433.0 g/mol
InChI Key: XMEBPHPISLQAOM-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a benzo[b]thiophene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the 3-chlorophenyl group.

    Coupling with Benzo[b]thiophene: The final step involves coupling the substituted piperazine with 2-phenylbenzo[b]thiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the benzo[b]thiophene moiety.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)piperazin-1-ylmethanone is unique due to its combination of a piperazine ring, a 3-chlorophenyl group, and a benzo[b]thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

832735-69-0

Molecular Formula

C25H21ClN2OS

Molecular Weight

433.0 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenyl-1-benzothiophen-3-yl)methanone

InChI

InChI=1S/C25H21ClN2OS/c26-19-9-6-10-20(17-19)27-13-15-28(16-14-27)25(29)23-21-11-4-5-12-22(21)30-24(23)18-7-2-1-3-8-18/h1-12,17H,13-16H2

InChI Key

XMEBPHPISLQAOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(SC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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